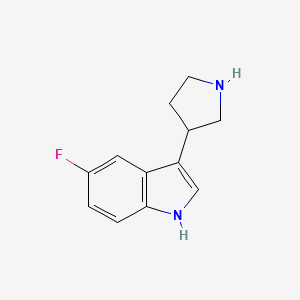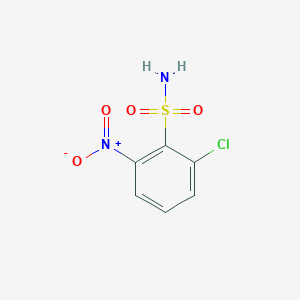![molecular formula C14H17N3O2 B1451067 3-{[(1E)-(二甲氨基)亚甲基]氨基}-5-甲基-1H-吲哚-2-羧酸甲酯 CAS No. 1217885-74-9](/img/structure/B1451067.png)
3-{[(1E)-(二甲氨基)亚甲基]氨基}-5-甲基-1H-吲哚-2-羧酸甲酯
描述
“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular weight of 275.31 .
Synthesis Analysis
The synthesis of indole derivatives, such as the one you’re interested in, has been a topic of research in the field of organic chemistry . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis
The InChI code for this compound is1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+ . This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.31 . It is stored at a temperature of 28 C .科学研究应用
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .
抗炎活性
吲哚衍生物也具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病方面具有潜在的用途。
抗癌活性
已发现吲哚衍生物具有抗癌特性 . 它们可能用于开发新的癌症治疗方法。
抗 HIV 活性
吲哚衍生物已显示出在 HIV 治疗方面的潜力 . 例如,合成了 4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物并筛选了它们的抗 HIV 活性 .
抗氧化活性
已发现吲哚衍生物具有抗氧化特性 . 这使得它们在对抗体内的氧化应激方面具有潜在的用途。
抗菌活性
吲哚衍生物已显示出抗菌特性 , 这使得它们在治疗各种细菌和真菌感染方面具有潜在的用途。
抗结核活性
抗糖尿病活性
已发现吲哚衍生物具有抗糖尿病特性 , 这使得它们可能在治疗糖尿病方面有用。
安全和危害
未来方向
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
作用机制
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
生化分析
Biochemical Properties
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate the activity of transcription factors, proteins that control the transcription of genetic information from DNA to mRNA, thereby affecting the expression of various genes .
Molecular Mechanism
At the molecular level, methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that alter cellular function. Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways. For instance, by inhibiting certain kinases, it can disrupt signaling pathways that promote cell proliferation and survival . This compound can also interact with nucleic acids, affecting the transcription and translation processes essential for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, it can selectively inhibit the growth of cancer cells without affecting normal cells. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . This interaction can affect the metabolic flux and levels of metabolites, potentially leading to altered cellular function. Additionally, this compound can influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various compounds from cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate is critical for its activity and function. It can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence cellular respiration and energy production .
属性
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-11-10(7-9)12(15-8-17(2)3)13(16-11)14(18)19-4/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTADUJDNGJVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




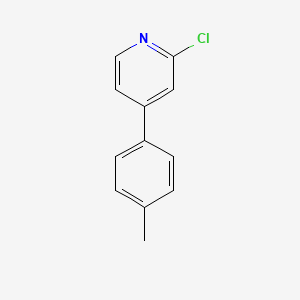

![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
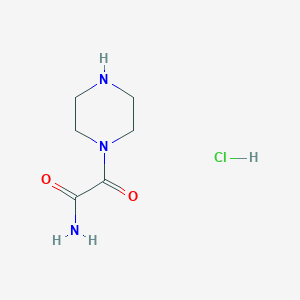
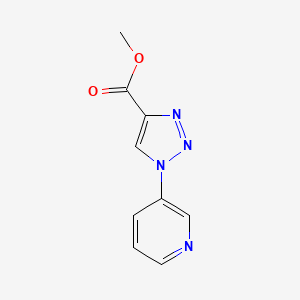

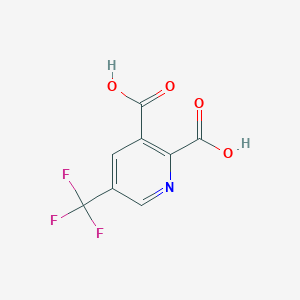
![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
